Selumetinib is metabolized in the body primarily by cytochrome P450 enzymes, including CYP2C19 and CYP1A2, to form an active metabolite known as N-desmethyl-selumetinib (M8) [1]. The deuteration strategy aims to slow this specific metabolic pathway.
Based on the metabolic data and the confirmed structure of its deuterated internal standard, the design of Selumetinib-d4 likely involves replacing four hydrogen atoms with deuterium at the specific site vulnerable to N-demethylation [2]. The table below summarizes the core strategy.
| Aspect | Description for this compound |
|---|---|
| Deuteration Site | Methyl group attached to the nitrogen atom undergoing metabolic demethylation [2]. |
| Isotopic Form | Tetradeuterated ([13C2,2H4]) [2]. |
| Primary Goal | Creation of an internal standard for bioanalysis with minimal kinetic isotope effect on metabolism; distinct mass for LC-MS/MS detection [2]. |
| Synthetic Challenge | Precision incorporation of four deuterium atoms (and two 13C atoms in the internal standard) into a complex molecular structure. |
The following detailed methodology is adapted from a published protocol for quantifying selumetinib in human plasma using LC-MS/MS and the deuterated internal standard [13C2,2H4]-Selumetinib [2].
1. Sample Preparation (Protein Precipitation)
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Detection
Diagram of the sample preparation and analysis workflow for quantifying selumetinib in plasma.
Understanding the metabolism of the parent drug is key to appreciating deuterium's role. The following diagram illustrates the metabolic pathway that deuterium labeling aims to modulate.
Simplified metabolic pathway of selumetinib showing the formation of its active metabolite, M8.
The primary application of this compound is in quantitative bioanalysis. It serves as an ideal internal standard in LC-MS/MS assays because [2]:
Selumetinib's mechanism can be visualized through its action on the MAPK/ERK pathway, as shown in the following diagram:
Selumetinib inhibits activated MEK1/2, preventing downstream ERK1/2 phosphorylation and nuclear signaling.
To evaluate the mechanism and efficacy of selumetinib in a research setting, several standard experimental approaches are used.
This assay directly measures the compound's ability to inhibit MEK kinase function.
This assesses the functional consequences of MEK inhibition in cultured cells.
This evaluates the anti-tumor activity of selumetinib in a live animal model.
The table below summarizes key clinical data and clinical trial outcomes for selumetinib.
| Aspect | Details | Clinical Context / Value |
|---|---|---|
| Approved Indication | Pediatric patients (≥2 years) with NF1 and symptomatic, inoperable plexiform neurofibromas (PN) [1] [6] [7] | First FDA-approved therapy for this condition (2020) |
| Dosing | 25 mg/m²/dose, orally twice daily [3] [6] | Established as the recommended Phase 2 dose in children |
| Key Trial (NF1) | Phase 2 SPRINT trial in pediatric NF1 patients [6] [7] | ORR: 66% (all partial responses); 82% of responses lasted ≥12 months |
| Key Trial (Adult NF1) | Phase 3 KOMET trial (results 2024) [7] | Met primary endpoint; significant improvement in ORR vs. placebo in adults |
| Other Cancers | KRAS-mutant NSCLC (combination therapy), Uveal Melanoma, Advanced Melanoma [3] | Shows activity in various MAPK-driven cancers, often in combination |
The following table summarizes key physicochemical and solubility data for Selumetinib (non-deuterated) from the search results. The properties of Selumetinib-d4 are expected to be very similar.
| Property | Value for Selumetinib | Notes / Relevance to this compound |
|---|---|---|
| Molecular Formula | C17H15BrClFN4O3 [1] | This compound formula is expected to be C17H11D4BrClFN4O3. |
| Molecular Weight | 457.68 g/mol [1] | This compound will have a slightly higher molecular weight. |
| Form | Beige powder [1] | Physical appearance is likely comparable. |
| Solubility in DMSO | Up to 50 mg/mL [1] | DMSO is a highly compatible solvent for preparing stock solutions. |
| Solubility in Ethanol | Up to 2 mg/mL [1] | Suitable for preparing working solutions. |
| Aqueous Solubility | pH-dependent: 274 μg/mL at pH 1; 3.4 μg/mL at pH 7.4 [2] | Very low solubility in neutral aqueous buffers. |
Based on the gathered information, here is a recommended experimental workflow for handling Selumetinib and its deuterated analog in laboratory settings. The diagram below outlines the key stages from stock solution preparation to experimental use.
The provided search results included a detailed experimental protocol for a spectrophotometric assay of Selumetinib, which demonstrates practical solvent application [3].
To provide context for the compound's use in research, the diagram below illustrates the primary molecular mechanism of action of Selumetinib.
The MAPK/ERK pathway (Ras-Raf-MEK-ERK) is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival [1] [2]. Selumetinib exerts its effect by precisely targeting the MEK component of this pathway.
NF1 gene lead to a loss of neurofibromin, a negative regulator of Ras. This results in constitutive, unchecked activation of the MAPK pathway. Selumetinib intervenes by inhibiting MEK, thereby counteracting this aberrant signaling and reducing tumor growth [1] [4].The following diagram illustrates how Selumetinib targets this pathway:
The table below summarizes the key pharmacokinetic parameters of selumetinib.
| Parameter | Description |
|---|---|
| Approved Dosage | 25 mg/m²/dose orally twice daily (maximum 75 mg/dose) [1] [5]. |
| Absorption (Tmax) | Rapidly absorbed; time to peak plasma concentration is 1-2 hours [1] [2]. |
| Food Effect | Significantly decreased absorption with food; must be administered on an empty stomach [1] [6]. |
| Protein Binding | High (~98.4%), primarily to serum albumin [6]. |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C19, and UGT enzymes [1] [6]. |
| Active Metabolite | N-desmethyl selumetinib (M8), contributes 20-35% of total pharmacological activity [1] [6]. |
| Half-life (t₁/₂) | Approximately 5-7 hours in pediatric patients [1] [6]. |
| Route of Elimination | Primarily fecal (59%), with renal excretion accounting for about 33% [6]. |
The following methodologies are adapted from published preclinical studies.
This protocol evaluates the anti-hypertrophic effects of selumetinib in cultured cardiomyocytes.
This protocol assesses selumetinib distribution and target engagement in relevant tissues.
Selumetinib is a potent, allosteric inhibitor of MAPK kinase 1 and 2 (MEK1/2). Its therapeutic effect in NF1 stems from targeting the constitutive activation of the Ras/Raf/MEK/ERK signaling pathway caused by the loss of neurofibromin function [1] [2].
The diagram below illustrates the signaling pathway and the site of Selumetinib's action.
The tables below consolidate key quantitative findings on Selumetinib's efficacy from human trials and preclinical models.
Table 1: Clinical Efficacy of Selumetinib in NF1 Patients with Plexiform Neurofibromas (PNs)
| Study / Trial Identifier | Patient Population | Phase | Objective Response Rate (ORR) | Median Maximal PN Volume Reduction | Key Efficacy Endpoint Definition |
|---|---|---|---|---|---|
| SPRINT (NCT01362803) [1] | Pediatric | I/II | 68% - 75% | Not Reported | Partial Response (PR): ≥20% tumor volume decrease for ≥4 weeks [1] |
| NCT02407405 [2] | Adult | II | 63.6% (21/33 participants) | -23.6% (Range: -48.1% to +5.5%) | Confirmed Objective Response (PR) per REiNS criteria [2] |
| Kim et al. [1] | Adult & Pediatric | II | 87% (in adults, 26/30) | Not Reported | PR: ≥20% volume reduction [1] |
Table 2: Pharmacodynamic (PD) Evidence of Target Engagement
| Experimental Model | Tissue / Sample Type | Key PD Findings |
|---|---|---|
| NF1 Minipig Model [3] | Sciatic Nerve, Optic Nerve, Skin, PBMCs | Significant inhibition of ERK phosphorylation (p-ERK): ~64% reduction in sciatic nerve, ~71% in NF1 cerebral cortex; p-ERK normalized to wild-type levels in optic nerve [3]. |
| Human Adult Trial (NCT02407405) [2] | Paired PN Biopsies (pre- and on-treatment) | Significant decrease in ERK1/2 phosphorylation ratios (Median change: ERK1: -64.6%; ERK2: -57.7%); No compensatory AKT phosphorylation [2]. |
The following models and methodologies are central to investigating Selumetinib in NF1.
Emerging research is exploring mechanisms to overcome the incomplete response to Selumetinib monotherapy. A significant finding is that Selumetinib treatment can induce nuclear translocation and transcriptional activation of YAP in NF1-Schwann cells, a potential compensatory resistance mechanism [4].
Since public data on this compound is not available, your research into this deuterated compound would be breaking new ground. I suggest the following steps:
Selumetinib (marketed as Koselugo) is a potent, selective, orally administered small-molecule inhibitor that noncompetitively blocks ATP binding to MEK1 and MEK2, preventing their phosphorylation and thereby disrupting the MAPK signaling pathway. This targeted therapy has revolutionized treatment for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas. However, individual variability in drug metabolism, largely influenced by CYP450-mediated pathways, can significantly affect treatment response and safety profiles. The development of robust bioanalytical methods for accurate quantification of selumetinib in biological matrices is therefore essential for personalized dosing and optimal therapeutic outcomes.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for quantifying small molecule drugs like selumetinib in complex biological matrices due to its superior sensitivity, specificity, and throughput. The incorporation of a stable isotope-labeled internal standard, specifically selumetinib-d4, throughout the analytical process corrects for variability in sample preparation, matrix effects, and ionization efficiency, thereby ensuring the accuracy and precision necessary for reliable therapeutic drug monitoring (TDM). These application notes provide detailed protocols and methodological considerations for implementing this compound as an internal standard in LC-MS/MS assays to support drug development and clinical TDM programs.
The use of stable isotope-labeled internal standards (SIL-IS) represents the optimal practice in quantitative LC-MS/MS bioanalysis due to their nearly identical chemical and physical properties to the target analyte. This compound, containing four deuterium atoms, co-elutes chromatographically with the native selumetinib molecule and undergoes identical ionization processes, but is distinguished by its higher mass-to-charge ratio during mass spectrometric detection. This fundamental characteristic allows this compound to effectively compensate for multiple sources of analytical variability, including:
The close structural similarity ensures that the internal standard experiences nearly identical recovery during sample preparation and responds similarly to matrix effects during ionization, thereby providing a reliable correction factor for accurate quantification of the target analyte [1]. This compensation is particularly crucial in electrospray ionization (ESI), where matrix components can significantly modulate ionization efficiency and consequently impact quantification accuracy.
This compound, specifically labeled as [13C2,2H4]-Selumetinib, is synthesized with stable isotopic labels that maintain chemical equivalence while providing sufficient mass difference (4 Da) for distinct mass spectrometric detection. The incorporation of both 13C and 2H isotopes ensures minimal chromatographic isotope effect, which can occur with exclusively deuterated standards due to slight retention time shifts. This comprehensive labeling approach guarantees that the internal standard and native analyte will exhibit nearly identical retention times and ionization characteristics, fulfilling the fundamental requirement for effective internal standardization in quantitative bioanalysis [2].
Table 1: Properties of Selumetinib and this compound Internal Standard
| Parameter | Selumetinib | This compound |
|---|---|---|
| Molecular Formula | C17H15BrClF4N4O3 | C15[13C]2H15BrClF4N4O3 |
| Exact Mass | 457.0 | 461.0 |
| MS/MS Transition (Quantifier) | 457.1 → 210.1 | 461.1 → 214.1 |
| Retention Time | ~2.5 minutes | ~2.5 minutes |
| Ionization Mode | Positive ESI | Positive ESI |
Optimal chromatographic separation is critical for resolving selumetinib and its internal standard from potentially interfering matrix components. Reverse-phase chromatography employing C18 stationary phases provides excellent retention and separation for selumetinib, which exhibits moderate hydrophobicity. The mobile phase typically consists of water or aqueous ammonium formate/ammonium acetate as component A and organic solvent (acetonitrile or methanol) as component B, both modified with volatile additives such as 0.1% formic acid to enhance ionization efficiency. A representative gradient elution program is detailed below:
Under these conditions, selumetinib and this compound typically elute at approximately 2.5 minutes, adequately resolved from endogenous matrix components that could cause ion suppression [2].
Mass spectrometric detection should be performed using a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. Detection in positive electrospray ionization (ESI+) mode is recommended due to the presence of basic nitrogen atoms in the selumetinib structure that readily protonate. The following parameters represent a validated starting point for method development:
Table 2: Optimized MRM Transitions for Selumetinib and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| Selumetinib | 457.1 | 210.1 (quantifier) | 50 | 90 | 35 |
| Selumetinib | 457.1 | 292.0 (qualifier) | 50 | 90 | 30 |
| This compound | 461.1 | 214.1 | 50 | 90 | 35 |
| N-desmethyl-selumetinib (M8) | 443.1 | 196.1 | 50 | 90 | 35 |
The most abundant product ion (457.1 → 210.1 for selumetinib) should be used for quantification, while the secondary transition (457.1 → 292.0) serves as a qualifier ion for confirmatory purposes, with ion ratio tolerances typically within ±20% of the mean calibration standard values [2] [3].
Selumetinib Stock Solution (5 mg/mL): Accurately weigh 5 mg of selumetinib reference standard and transfer to a 1 mL volumetric flask. Dissolve with and make up to volume with DMSO. Mix thoroughly by vortexing for 1 minute.
Selumetinib Working Solution (100 μg/mL): Pipette 10 μL of the stock solution into a 490 μL aliquot of DMSO. Vortex mix for 30 seconds to ensure homogeneity.
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and transfer to a 1 mL volumetric flask. Dissolve with and make up to volume with DMSO. Mix thoroughly by vortexing for 1 minute.
This compound Working Solution (1 μg/mL): Prepare by serial dilution of the stock solution in DMSO to achieve a final concentration of 1 μg/mL.
All solutions should be divided into aliquots and stored at -20°C to maintain stability, with periodic verification of concentration integrity [2].
Aliquot Samples: Transfer 50 μL of calibrators, quality controls, or patient samples into appropriately labeled polypropylene microcentrifuge tubes.
Add Internal Standard: Pipette 5 μL of this compound working solution (1 μg/mL) into each tube.
Precipitate Proteins: Add 450 μL of ice-cold acetonitrile containing 0.1% (v/v) formic acid to each sample.
Vortex and Centrifuge: Vortex mix vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Transfer Supernatant: Carefully transfer 200 μL of the clear supernatant to autosampler vials containing low-volume inserts.
Chromatographic Analysis: Inject 5-10 μL into the LC-MS/MS system for analysis.
This optimized protein precipitation protocol provides efficient recovery (>85%) of selumetinib while effectively removing interfering proteins and phospholipids that can contribute to matrix effects [2].
Calibration curves should be prepared in the same biological matrix as the intended study samples (human plasma) to ensure commutability. A minimum of six non-zero calibrators plus a blank and zero sample (blank with IS) are required, with concentrations spanning the anticipated physiological range (1.3–2,000 ng/mL for selumetinib). The calibration standards are prepared as follows:
The calibration curve is constructed by plotting the peak area ratio of selumetinib to this compound against the nominal concentration, with linear regression analysis and appropriate weighting (typically 1/x or 1/x²) to address heteroscedasticity [2] [4].
Protocol: Analyze at least six individual sources of blank human plasma (including hemolyzed and lipemic samples) to check for interfering peaks at the retention times of selumetinib and this compound.
Acceptance Criteria: The response of interfering peaks at the analyte retention time should be <20% of the LLOQ response, and <5% for the internal standard [3].
Protocol: Analyze six replicates of QC samples at four concentration levels (LLOQ, low, medium, high) in three separate analytical runs.
Acceptance Criteria:
Protocol: Compare the peak areas of selumetinib and this compound spiked into post-extraction blank plasma from six different donors versus neat solutions in mobile phase at low and high concentrations.
Acceptance Criteria:
Table 3: Summary of Validation Parameters for Selumetinib LC-MS/MS Assay
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Linearity | 9 non-zero calibrators (1.3-2000 ng/mL) | r² ≥ 0.99, calibrators within ±15% of nominal (±20% at LLOQ) |
| Precision | 6 replicates at 4 QC levels over 3 runs | CV ≤15% (≤20% at LLOQ) |
| Accuracy | 6 replicates at 4 QC levels over 3 runs | 85-115% of nominal (80-120% at LLOQ) |
| Recovery | Post-extraction vs pre-extraction spiking | Consistent across concentrations (CV ≤15%) |
| Matrix Effects | 6 different plasma lots | IS-normalized MF CV ≤15% |
| Stability | Bench-top, processed, freeze-thaw, long-term | Within ±15% of nominal |
Selumetinib undergoes extensive hepatic metabolism primarily via CYP3A4-mediated phase I oxidation, with minor contributions from CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5. Phase II glucuronidation is catalyzed by UGT1A1 and UGT1A3. The drug produces a total of fifteen metabolites, including the pharmacologically active N-desmethyl-selumetinib (M8), which is 3-5 times more potent than the parent drug and accounts for 20-30% of selumetinib's overall activity. The formation of M8 accounts for approximately 10-11% of selumetinib metabolism, with a metabolite-to-parent ratio (MPR) typically ranging from 5% to 15% [2].
The integration of liquid chromatography-high resolution mass spectrometry (LC-HRMS) with the routine LC-MS/MS assay enables comprehensive metabolic profiling alongside therapeutic drug monitoring. This combined approach allows for the identification and semi-quantification of up to ten selumetinib metabolites, providing insight into individual metabolic patterns that may influence drug exposure and response. The MPR serves as a valuable indicator of metabolic capacity, potentially identifying patients with altered CYP activity due to genetic polymorphisms, drug interactions, or organ dysfunction [2].
In pediatric patients with NF1 receiving selumetinib, measured trough concentrations (Ctrough) have demonstrated considerable interindividual variability, ranging from 15.80 to 537.39 ng/mL. This substantial variability highlights the potential value of therapeutic drug monitoring to optimize dosing regimens and minimize the risk of subtherapeutic exposure or adverse effects. The implementation of TDM is particularly relevant for selumetinib due to its narrow therapeutic index and the potential for drug-drug interactions involving CYP450 enzymes [2].
The following diagram illustrates the complete analytical workflow for selumetinib quantification and metabolic profiling in clinical samples:
Figure 1: Analytical Workflow for Selumetinib Quantification and Metabolic Profiling
The implementation of a robust LC-MS/MS method incorporating this compound as an internal standard provides a reliable approach for the quantification of selumetinib in human plasma. The detailed protocols presented in these application notes demonstrate satisfactory performance across all validation parameters, including precision, accuracy, and sensitivity, with a quantification range of 1.3–2,000 ng/mL appropriate for monitoring therapeutic concentrations in pediatric NF1 patients. The combination of routine LC-MS/MS quantification with LC-HRMS metabolic profiling offers a comprehensive strategy for therapeutic drug monitoring that can address the considerable interindividual variability in selumetinib exposure and support personalized dosing approaches in clinical practice.
Understanding the pharmacokinetic (PK) properties of the parent drug is essential for developing an assay for its deuterated analog. The following table summarizes key PK parameters of selumetinib from clinical studies.
| Parameter | Value (Mean) | Population / Conditions | Source |
|---|---|---|---|
| Time to Max Concentration (T~max~) | 1 - 1.5 hours | Pediatric & Adult patients [1] [2] | |
| Absolute Oral Bioavailability | 62% | Healthy adults (capsule formulation) [3] [2] | |
| Apparent Volume of Distribution (V~d~) | 78 L - 171 L | Pediatric patients [2] | |
| Plasma Protein Binding | ~98.4% | In vitro [2] | |
| Elimination Half-life (t~1/2~) | ~6.2 hours | Pediatric patients (25 mg/m²) [2] | |
| Apparent Clearance (CL/F) | 8.8 L/h | Pediatric patients [2] | |
| Primary Route of Elimination | Feces (~59%), Urine (~33%) | [2] |
Selumetinib undergoes extensive hepatic metabolism. The primary metabolic pathways include [2]:
The N-desmethyl selumetinib (M8) metabolite accounts for less than 10% of circulating metabolites but contributes 21-35% of the overall pharmacological activity [2].
Using Selumetinib-d4 as an internal standard is crucial for Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) bioanalysis. The deuterated analog has nearly identical chemical and chromatographic behavior to the native drug but a different mass, allowing it to correct for variability in sample preparation and ionization efficiency.
While the search results do not detail an LC-MS/MS method for plasma, one study [4] describes a 96-microwell spectrophotometric assay (MW-SPA) for quantifying selumetinib in bulk and capsule forms. This method is based on the formation of a charge-transfer complex (CTC) with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
The experimental workflow can be visualized as follows:
This method was fully validated per ICH guidelines [4]. While not for plasma, its principles can inform your work. Key parameters are summarized below.
| Parameter | Specification / Value | Experimental Details |
|---|---|---|
| Principle | Formation of a colored charge-transfer complex (CTC) with DDQ. | SEL as electron donor, DDQ as electron acceptor. |
| Analytical Range | 10 - 200 µg/well. | |
| Detection Wavelength (λ~max~) | 440 nm. | |
| Stoichiometric Ratio (SEL:DDQ) | 1:1. | Determined by the molar ratio method. |
| Association Constant (K~ass~) | 0.63 × 10² L/mol. | Determined from the Benesi-Hildebrand plot. |
| Key Sample Prep Step | Dissolution and dilution in acetonitrile; filtration through a 0.4 µm membrane filter. | Used for Koselugo capsule analysis. |
You can adapt this general protocol framework, as specific details for this compound were not found in the searched literature.
Solution Preparation
Sample Preparation (Protein Precipitation)
LC-MS/MS Analysis
This application note consolidates the available chemical, pharmacokinetic, and analytical data on selumetinib to support the development of a robust bioanalytical method for This compound in plasma.
This compound (N-Nitroso this compound) is a deuterated stable isotope-labeled compound specifically designed as internal standard for the bioanalysis of selumetinib and its metabolites. This compound serves as essential reference material meeting stringent regulatory standards set by major pharmacopoeias including USP, EMA, JP, and BP for nitrosamine compounds. In liquid chromatography-mass spectrometry (LC-MS) bioanalytical applications, this compound provides crucial analytical precision by compensating for variability in sample preparation, injection, and ionization processes, thereby ensuring accurate quantification of selumetinib in complex biological matrices. [1]
The deuterated internal standard is particularly valuable in pharmaceutical development contexts where precise quantification of trace-level impurities is required. This compound enables researchers to establish detection limits, quantify impurity levels, and ensure that nitroso impurities in pharmaceutical products remain within established FDA and EMA safety limits. This compound finds specific application in analytical method development, method validation, and Quality Control procedures, supporting both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). [1]
Selumetinib (AZD6244, ARRY-142886) is an oral, potent, and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1/2 (MEK1/2). By binding to a unique allosteric pocket on MEK1/2, selumetinib arrests MAPK signaling pathway, which regulates critical cellular processes including proliferation, survival, and apoptosis. This pathway is frequently dysregulated in various cancers, with approximately 30% of cancers exhibiting alterations in this signaling cascade. Selumetinib received FDA approval for pediatric patients aged ≥2 years with neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas, representing the first approved therapy for this debilitating condition. [2] [3]
Table 1: Key Properties of Selumetinib
| Parameter | Specification |
|---|---|
| Chemical Name | 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide |
| Molecular Formula | C₁₇H₁₅BrClFN₄O₃ |
| Molecular Weight | 457.7 g/mol (free-base) |
| Target | MEK1/2 inhibitor |
| IC₅₀ | 14.1 ± 0.79 nM |
| Approved Indication | Pediatric NF1 with inoperable plexiform neurofibromas |
| Approved Dosage | 25 mg/m² twice daily |
Selumetinib undergoes extensive hepatic metabolism involving multiple cytochrome P450 enzymes, with CYP3A4 as the predominant isoform and minor contributions from CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5. Phase I metabolism includes oxidation of the side chain, N-demethylation, and loss of the side chain to form amide and acid metabolites. The drug also undergoes direct phase 2 metabolic reactions via glucuronidation principally mediated by UGT1A1 and UGT1A3. Selumetinib demonstrates rapid absorption with time to maximum plasma concentration (Tₘₐₓ) of approximately 1-2 hours and a terminal elimination half-life of approximately 5-9 hours. [2] [3]
A particularly important metabolite is N-desmethyl-selumetinib (M8), which exhibits 3-5 times greater potency than the parent drug and accounts for 20%-30% of selumetinib's overall pharmacological activity. This metabolite represents approximately 10%-11% of selumetinib metabolism, with a metabolite-to-parent ratio (MPR) of 5%-15% in clinical settings. Recent research has identified up to ten metabolites in pediatric patients, highlighting the complex metabolic fate of selumetinib and the potential for significant interindividual variability in drug exposure and response. [4] [5]
Figure 1: Selumetinib Metabolic Pathways: This diagram illustrates the comprehensive metabolic fate of selumetinib, highlighting the primary role of CYP3A4 in Phase I metabolism and the formation of the pharmacologically active metabolite N-desmethyl-selumetinib (M8). Phase II metabolism involves glucuronidation via UGT1A1 and UGT1A3, with eventual elimination of metabolites.
Principle: This protocol describes the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of selumetinib in human plasma using this compound as the internal standard, following ICH M10 guidelines. [4] [5]
Materials and Reagents:
Stock Solution Preparation:
Table 2: Calibration Standards Preparation
| Calibration Level | Concentration (ng/mL) | Preparation Method |
|---|---|---|
| 1 (LLOQ) | 1.3 | Serial dilution from highest standard |
| 2 | 3.3 | Serial dilution with 2.5-fold factor |
| 3 | 8.2 | Serial dilution with 2.5-fold factor |
| 4 | 20.5 | Serial dilution with 2.5-fold factor |
| 5 | 51.2 | Serial dilution with 2.5-fold factor |
| 6 | 128 | Serial dilution with 2.5-fold factor |
| 7 | 320 | Serial dilution with 2.5-fold factor |
| 8 | 800 | Serial dilution with 2.5-fold factor |
| 9 (ULOQ) | 2000 | Dilute WS1 1:50 in plasma (10 μL WS1 + 490 μL plasma) |
Sample Preparation Procedure:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Selectivity and Specificity:
Linearity and Calibration Curve:
Precision and Accuracy:
Extraction Recovery and Matrix Effects:
Stability Studies:
The developed LC-MS/MS method has been successfully applied to therapeutic drug monitoring in pediatric NF1 patients receiving selumetinib. Clinical implementation revealed substantial interindividual variability, with trough plasma concentrations (Cₜᵣₒᵤ𝓰ₕ) ranging from 15.80 to 537.39 ng/mL across patients receiving the same dosage. This variability highlights the critical importance of personalized monitoring approaches in optimizing selumetinib therapy, particularly in pediatric populations where developmental changes can significantly impact drug metabolism and disposition. [4] [5]
The combination of LC-MS/MS quantification with LC-HRMS metabolite profiling provides a comprehensive analytical strategy that supports personalized selumetinib dosing. By calculating metabolite-to-parent ratios (MPRs), clinicians can gain insights into individual metabolic phenotypes, potentially identifying patients with aberrant metabolism that could lead to subtherapeutic exposure or increased toxicity risk. This approach represents a significant advancement over traditional therapeutic drug monitoring by incorporating metabolic phenotyping into clinical decision-making. [5]
Table 3: Clinical Application of Selumetinib Bioanalytical Methods
| Application Area | Key Findings | Clinical Utility |
|---|---|---|
| Therapeutic Drug Monitoring | Ctrough range: 15.80-537.39 ng/mL in pediatric patients | Identifies patients with subtherapeutic/toxic concentrations |
| Metabolic Phenotyping | Identification of 10 metabolites including active N-desmethyl-selumetinib | Reveals interindividual metabolic differences |
| Drug-Drug Interaction Assessment | 30-40% change in exposure with CYP3A inhibitors/inducers | Guides dose adjustments with concomitant medications |
| Pediatric PK Studies | PBPK models extrapolate exposure from older to younger children | Supports dosing recommendations in young pediatric patients |
Selumetinib is susceptible to clinically significant interactions with CYP3A4 and CYP2C19 inhibitors and inducers. Physiologically based pharmacokinetic (PBPK) modeling has demonstrated that coadministration with moderate CYP inhibitors increases selumetinib exposure by 30%-40%, while moderate inducers decrease exposure by a similar magnitude. Specifically, clinical studies show that itraconazole (strong CYP3A4 inhibitor) increases selumetinib AUC by 49% (90% CI: 1.40-1.59), while rifampicin (strong inducer) decreases AUC by 51% (90% CI: 47.4-54.1). [2]
These interactions have direct clinical implications for dose management. The bioanalytical methods described herein enable precise quantification of these exposure changes, supporting appropriate dose adjustments when selumetinib is coadministered with commonly used medications such as fluconazole, erythromycin, diltiazem, fluoxetine, and efavirenz. The PBPK modeling approach has been verified against clinical DDI studies and provides a robust framework for predicting interactions without the need for extensive clinical trials for every potential drug combination. [2]
Figure 2: Bioanalytical Workflow for Selumetinib Therapeutic Drug Monitoring: This diagram outlines the comprehensive LC-MS/MS workflow from sample preparation to final therapeutic drug monitoring report, highlighting the critical role of this compound internal standard throughout the analytical process.
The development and validation of selumetinib bioanalytical methods must adhere to regulatory guidelines established by ICH M10 for bioanalytical method validation. This includes comprehensive validation of selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability. For regulatory submissions supporting ANDA and NDA applications, methods must demonstrate robust performance across the validated concentration range (1.3-2000 ng/mL) with appropriate quality control measures. [4] [5]
Quality control procedures should include the analysis of QC samples at multiple concentrations (e.g., 4 ng/mL, 80 ng/mL, 1600 ng/mL) in duplicate with each analytical run. Acceptance criteria typically require at least 67% of QC samples and 50% at each concentration to be within ±15% of nominal values. The use of this compound as internal standard is particularly valuable for correcting variability in extraction efficiency, matrix effects, and ionization efficiency, thereby ensuring data quality and regulatory compliance. [1] [5]
The development of robust bioanalytical methods for selumetinib quantification using this compound as internal standard represents a critical advancement in supporting the clinical use of this targeted therapy. The LC-MS/MS method described herein provides precise quantification across therapeutically relevant concentrations, enabling therapeutic drug monitoring in pediatric NF1 patients. The combination with LC-HRMS metabolite profiling offers additional insights into individual metabolic patterns, supporting personalized dosing approaches.
The substantial interpatient variability observed in selumetinib exposure, coupled with its complex metabolic profile and susceptibility to drug-drug interactions, underscores the importance of these bioanalytical tools in optimizing clinical outcomes. As selumetinib finds expanding applications in various oncology indications, these methods will continue to play a vital role in ensuring safe and effective use of this targeted therapy across diverse patient populations.
The core of quantifying selumetinib from biological matrices involves efficient sample cleanup to remove interfering substances and concentrate the analyte. The table below summarizes the key techniques supported by the search results.
| Method | Principle | Key Steps & Solvents | Suitability for Selumetinib |
|---|---|---|---|
| Protein Precipitation (PPT) [1] | Precipitation of proteins using organic solvents or acids. | Addition of acetonitrile, methanol, or trichloroacetic acid to plasma, followed by centrifugation [1]. | A simple, universal method. However, it provides less clean extracts, which can lead to ion suppression in LC-MS/MS [1]. |
| Liquid-Liquid Extraction (LLE) [1] | Partitioning of the analyte from an aqueous phase (e.g., plasma) into an organic solvent. | Use of methyl t-butyl ether or hexane/ethanol mixtures. The organic phase is evaporated and reconstituted [1]. | A rugged method that provides good sample cleanup and analyte enrichment. Well-suited for high-throughput analysis [1]. |
| Solid-Phase Extraction (SPE) [2] [3] [1] | Selective retention of the analyte on a sorbent, followed by washing and elution. | Sorbent: C18-based or polymeric. Elution with a strong solvent like methanol or acetonitrile [1]. Can be automated in a 96-well format [2]. | Provides the cleanest extracts [1]. A specific study used a validated SPE method with LC-MS/MS for selumetinib in human plasma [2]. |
| Volumetric Absorptive Microsampling (VAMS) [3] | A microsampling technique where a precise volume of whole blood is absorbed by a porous tip. | Drug is extracted from the Mitra device via sonication in methanol:Ammonium hydroxide, then analyzed by LC-MS/MS [3]. | Highly suitable for pediatric populations or situations requiring less-invasive sampling. A validated method exists for selumetinib in whole blood [3]. |
The following workflow outlines a strategic approach to selecting and developing a sample cleanup method for selumetinib, leading to LC-MS/MS analysis.
The method below is adapted from a 2025 study that developed and validated an LC-MS/MS method for selumetinib in human plasma, which is directly applicable for use with selumetinib-d4 as the Internal Standard (IS) [2].
The detailed steps from sample preparation to data analysis are summarized in the following workflow.
Selumetinib is a selective MEK1/2 inhibitor approved for treating pediatric patients with neurofibromatosis type 1 (NF1) and symptomatic, inoperable plexiform neurofibromas [1] [2]. Therapeutic Drug Monitoring (TDM) is crucial for this drug due to significant interindividual variability in its pharmacokinetics, largely influenced by CYP450-mediated metabolism [1]. A robust and precise bioanalytical method is essential for accurate TDM.
This application note details a validated method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of selumetinib in human plasma. The method employs the stable isotope-labeled internal standard [13C2,2H4]-Selumetinib (Selumetinib-d4), which corrects for variability in sample preparation and ionization efficiency, ensuring high precision and accuracy [1] [3].
Calibration and QC samples are prepared by spiking blank human plasma with the working solutions [1] [3].
The following protocol is for a 50 μL plasma sample volume [1]:
The workflow for the sample preparation protocol is as follows:
The described LC-MS/MS method was validated according to ICH M10 guidelines [1]. The table below summarizes the key validation parameters:
Table 1: Summary of LC-MS/MS Method Validation Data
| Validation Parameter | Result / Description |
|---|---|
| Linear Range | 1.3 – 2,000 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 1.3 ng/mL [1] |
| Precision & Accuracy | Demonstrated to be within acceptable limits per ICH M10 [1] |
| Selectivity | High selectivity with no interference from plasma components [1] |
| Internal Standard | [13C2,2H4]-Selumetinib (this compound) [1] [3] |
| Sample Volume | 50 μL of human plasma [1] |
| Sample Preparation | Protein Precipitation with ACN containing 0.1% formic acid [1] |
| Clinical Application | TDM in pediatric NF1 patients; Ctrough levels: 15.80 – 537.39 ng/mL [1] |
Beyond quantification, the metabolic profile of selumetinib can be investigated using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). This approach helps understand the interindividual pharmacokinetic variability [1] [3].
The logical relationship between selumetinib, its metabolism, and the role of analysis in personalized dosing is outlined below:
Selumetinib in solution is highly sensitive to oxidative stress and photodegradation [4] [5]. One study identified a primary oxidation degradation product (DP2) formed under oxidative conditions, following pseudo-first-order kinetics [4].
The combined LC-MS/MS and LC-HRMS strategy, supported by the use of this compound as a reliable internal standard, provides a powerful tool for the precise quantification of selumetinib and the characterization of its metabolic profile. This approach is highly suitable for TDM in clinical practice and pharmacokinetic studies, ultimately paving the way for personalized dosing to optimize treatment outcomes for NF1 patients.
Understanding the metabolic profile of selumetinib is a prerequisite for designing stability assays with its deuterated form. The table below summarizes the key pharmacokinetic and metabolic characteristics [1] [2].
| Parameter | Description for Selumetinib |
|---|---|
| Primary Metabolic Pathway | Hepatic metabolism [1] [2]. |
| Key CYP Enzymes Involved | CYP3A4 (major route), CYP2C19, and CYP1A2 (forms active metabolite N-desmethyl selumetinib) [1] [2]. |
| Active Metabolite | N-desmethyl selumetinib (contributes 20-35% of total pharmacological activity) [1] [2]. |
| Half-Life (t₁/₂) | Approximately 5-7 hours [1] [2]. |
| Primary Excretion Route | Feces (renal elimination is a minor pathway) [1] [2]. |
While specific protocols for selumetinib-d4 are not available, the following is a generalized workflow for assessing metabolic stability in vitro, which can be adapted using the deuterated compound as an internal standard.
Objective: To determine the metabolic stability of selumetinib in human liver microsomes (HLM) using this compound as an internal standard for precise quantification.
Materials:
Methodology:
Data Analysis:
Selumetinib is a selective allosteric inhibitor of MEK1/2 kinases, which are part of the MAPK/ERK signaling pathway. Its mechanism and metabolic fate are central to understanding its activity and designing stable isotope-labeled assays. The diagram below illustrates the key signaling pathway it inhibits and its primary metabolic route [3] [1] [2].
When developing and validating a metabolic stability assay using this compound, please consider the following points derived from the pharmacology of the parent compound:
The available information thoroughly details the metabolism of selumetinib but does not mention the use of this compound. To proceed with your research, I suggest the following:
The following table summarizes the quantitative performance of different analytical methods for Selumetinib as reported in recent studies. The "LLOQ" is the Lower Limit of Quantification, and "ULOQ" is the Upper Limit of Quantification.
| Analytical Platform | Biological Matrix | Linear Range | LLOQ | ULOQ | Citation |
|---|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 1.3 - 2,000 ng/mL | 1.3 ng/mL | 2,000 ng/mL | [1] |
| LC-MS/MS | Human Whole Blood | 2.0 - 2,000 ng/mL | 2.0 ng/mL | 2,000 ng/mL | [2] |
| HPLC-PDA | Bulk Form & Capsules | 0.8 - 100 µg/mL | 3.5 µg/mL* | 100 µg/mL | [3] |
| MW-UV | Bulk Form & Capsules | 15 - 500 µg/mL | 15.3 µg/mL* | 500 µg/mL | [3] |
Note: The HPLC-PDA and MW-UV methods report a Limit of Quantification (LOQ) instead of an LLOQ, as they are for pharmaceutical analysis rather than bioanalysis [3].
While a protocol for Selumetinib-d4 is unavailable, here are the detailed methodologies for the two LC-MS/MS methods from the search results, which would typically use such an internal standard.
This method was developed for therapeutic drug monitoring in pediatric patients [1].
This method uses a less-invasive microsampling technique, which is particularly suited for pediatric populations [2].
The following diagram illustrates the targeted signaling pathway, which is crucial for understanding the drug's pharmacodynamics.
Based on the gathered information, here are some key points for your protocol development:
The table below summarizes the fundamental characteristics of Selumetinib essential for experimental design.
| Property | Specification | Experimental Relevance |
|---|---|---|
| Chemical Name | 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide [1] | Identification in analytical protocols (HPLC/MS). |
| Molecular Formula | C₁₇H₁₅BrClFN₄O₃ [1] [2] | Calculation of molecular weight (457.68 g/mol) for solution preparation. |
| Solubility | pH-dependent; 274 μg/mL at pH 1; 3.4 μg/mL at pH 7.4 [1] | Critical for matrix choice. Low solubility at physiological pH may require solvents like acetonitrile or DMSO for stock solutions [3]. |
| Primary Metabolism Enzymes | CYP3A4, CYP2C19, CYP1A2 [4] | Dictates choice of matrix for metabolic stability studies (e.g., liver microsomes). |
| Active Metabolite | N-desmethyl selumetinib (contributes 20-35% of total pharmacological activity) [4] | Must be monitored in incubation experiments alongside the parent drug. |
| Plasma Half-Life | ~7.5 hours (minimal accumulation at steady state) [1] | Informs duration of incubation timeframes. |
The following table outlines experimentally proven in vitro models and conditions for studying Selumetinib.
| Application | Recommended Matrix & Cell Model | Key Experimental Conditions | Supporting Evidence |
|---|
| Cartilage Protection & Necroptosis | ATDC5 mouse chondrocyte cell line in DMEM [5] [6] | - Induction: 10 ng/mL IL-1β for 48h.
This protocol is adapted from a study investigating Selumetinib's protective effects in an osteoarthritis model [5] [6].
Workflow Overview:
Materials:
Procedure:
The binding of Selumetinib to plasma proteins is a critical parameter that influences its distribution and efficacy. The following table summarizes the key analytical techniques used for its determination.
| Method | Key Principle | Application in Selumetinib Studies | Quantitative Data |
|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] | Separation via LC and highly selective, sensitive detection via MS/MS. | Gold standard for precise quantification of Selumetinib in complex biological matrices like plasma. A validated method exists for a range of 1.3–2,000 ng/mL [1]. | Lower Limit of Quantification (LLOQ): 1.3 ng/mL [1] Upper Limit of Quantification (ULOQ): 2,000 ng/mL [1] | | Equilibrium Dialysis / Ultrafiltration [2] | Physical separation of protein-bound and free drug fractions at equilibrium. | Implied use for determining free vs. bound drug concentration. Used in studies of drug-protein interaction like the one with Bovine Serum Albumin (BSA) [2]. | Not explicitly detailed in search results, but standard for calculating bound fraction. | | Spectrofluorometric Titration [2] | Measuring the quenching of intrinsic protein fluorescence upon drug binding. | Used to characterize the interaction between Selumetinib and Bovine Serum Albumin (BSA), including binding constants and mechanism [2]. | Association Constant (Ka): 5.34 × 105 M-1 [2] Binding Sites: 1 [2] | | Computational Analysis (Molecular Docking/Simulations) [2] | In silico modeling of the drug-protein complex to predict binding affinity and mode. | Used to identify the specific binding site on serum albumin (Site I, subdomain IIA) and the main interacting forces (hydrophobic) [2]. | Identified binding site: Site I (subdomain IIA) of BSA [2]. |
The relationships and workflow between these techniques can be visualized in the following diagram:
Here are detailed standard operating procedures (SOPs) for the core experiments.
This is the most common method for determining the protein-bound fraction of a drug.
This method provides information on the binding affinity and forces involved [2].
For researchers using This compound, the following considerations are crucial:
The protein binding of Selumetinib is a well-characterized process, with over 97% of the drug bound to plasma proteins, primarily albumin [3]. The combination of experimental techniques like LC-MS/MS and spectrofluorometry with computational modeling provides a comprehensive understanding of its binding affinity, extent, and molecular mechanism. The protocols outlined here, developed from current research, offer a robust framework for scientists to accurately determine these parameters, which is essential for informed drug development and therapeutic application.
Selumetinib is an orally administered, highly specific small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) that has gained significant attention in oncology and rare disease therapeutics. It received FDA approval in 2020 for the treatment of pediatric patients (≥2 years) with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas [1]. The therapeutic action of selumetinib stems from its ability to selectively bind to MEK1/2 proteins, thereby arresting the mitogen-activated protein kinases/extracellular signal-regulated kinases (MAPK-ERK) signaling pathway that regulates critical cellular processes including proliferation, survival, differentiation, and apoptosis [2]. This pathway is hyperactive in NF1 due to mutations in the NF1 gene that encodes neurofibromin, a negative regulator of RAS activity, leading to uncontrolled cell growth and tumor development [1].
Tissue distribution studies are fundamental in drug development as they provide critical insights into a compound's penetration to target sites, accumulation in potential toxicity-related organs, and overall pharmacokinetic-pharmacodynamic relationships. For selumetinib, understanding its tissue distribution is particularly important given that its primary target, plexiform neurofibromas, can occur in various locations throughout the body and often involve complex nerve structures [3] [4]. The deuterated analog (selumetinib-d4) serves as an invaluable internal standard in bioanalytical methods, enabling precise quantification of the parent drug in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Table 1: Key Physicochemical and Pharmacokinetic Properties of Selumetinib
| Property | Description | Reference |
|---|---|---|
| Chemical Name | 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide | [2] |
| Molecular Formula | C₁₇H₁₅BrClFN₄O₃ | [2] |
| Mechanism of Action | Selective, ATP-noncompetitive inhibitor of MEK1/2 | [2] [1] |
| Bioavailability | Rapid oral absorption with Tₘₐₓ of 1-2 hours | [2] [1] |
| Elimination Half-life | 5-7 hours | [1] |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C19, CYP1A2) | [1] |
| Active Metabolite | N-desmethyl selumetinib (<10% of plasma levels but 20-35% of pharmacological activity) | [1] |
| Food Effect | High-fat meals decrease mean Cₘₐₓ and AUC | [1] |
The development and validation of a robust, sensitive, and specific bioanalytical method is paramount for accurate quantification of selumetinib and its deuterated internal standard in tissue matrices. The method outlined below has been adapted from published approaches for selumetinib analysis with modifications for tissue distribution studies [5].
Instrumentation: The analysis should be performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. The specific instrument parameters must be optimized for both selumetinib and its deuterated analog.
Sample Preparation: Tissue homogenates (25-50 μL) should be mixed with the internal standard working solution (50 μL of this compound at 100 ng/mL in methanol). Protein precipitation should be performed using 300 μL of acetonitrile containing 0.1% formic acid. Samples should be vortexed vigorously for 60 seconds, centrifuged at 14,000 × g for 10 minutes at 4°C, and the supernatant transferred to autosampler vials for analysis [5].
Chromatography Conditions: Separation should be achieved using a reverse-phase C18 column (2.1 × 50 mm, 1.8 μm) maintained at 40°C. The mobile phase should consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution at a flow rate of 0.3 mL/min. The injection volume should be 5-10 μL [5].
Mass Spectrometry Parameters: The MRM transitions should be optimized for selumetinib and this compound. For selumetinib, the precursor ion → product ion transitions should be established based on its fragmentation pattern. Source parameters should be optimized as follows: drying gas temperature: 300°C, drying gas flow: 10 L/min, nebulizer pressure: 40 psi, and capillary voltage: 3500 V [5].
This protocol provides a detailed methodology for investigating the tissue distribution profile of selumetinib in rodent models following single and multiple dosing regimens. The study design allows for comprehensive assessment of drug penetration across various tissues and its correlation with plasma pharmacokinetics.
Table 2: Tissue Distribution Experimental Protocol
| Step | Procedure | Parameters & Considerations |
|---|---|---|
| 1. Animal Dosing | Administer selumetinib via oral gavage at therapeutic dose (e.g., 25-50 mg/kg) to rodents | Formulation: 0.5% methylcellulose/0.4% Tween 80; Fasting state: 2h pre- and post-dosing [1] |
| 2. Tissue Collection | Euthanize animals at predetermined time points (0.5, 1, 2, 4, 8, 12, 24h post-dose); Collect tissues of interest | Target tissues: plasma, brain, liver, kidney, heart, lung, spleen, muscle, nerve tissue; Immediate flash-freezing in liquid N₂ |
| 3. Tissue Processing | Homogenize tissues in phosphate buffer (pH 7.4) at 1:4 (w/v) ratio using bead mill or mechanical homogenizer | Maintain samples on ice throughout processing; Store at -80°C until analysis |
| 4. Sample Preparation | Weigh 50 mg of tissue homogenate; Add this compound internal standard; Perform protein precipitation | Use matrix-matched calibration standards (1-1000 ng/mL); Include quality control samples |
| 5. LC-MS/MS Analysis | Inject processed samples onto LC-MS/MS system using validated method | Monitor MRM transitions for selumetinib and this compound; Use calibration curve for quantification |
| 6. Data Analysis | Calculate tissue concentrations using peak area ratios relative to internal standard | Normalize to tissue weight; Compare tissue:plasma ratios across time points |
Nerve Tissue Processing: For plexiform neurofibroma and nerve tissues, which are the primary therapeutic targets for selumetinib, additional processing steps may be necessary due to their high lipid content and structural complexity. Tissues should be carefully dissected to remove surrounding connective tissue and homogenized using a high-efficiency bead mill homogenizer for complete cell disruption [4].
Brain Tissue Considerations: To assess blood-brain barrier penetration, brain tissues should be thoroughly perfused with saline prior to collection to remove residual blood contamination. The brain-to-plasma ratio should be calculated to determine the extent of central nervous system penetration, which is particularly relevant for selumetinib given that neurofibromas can occur in proximity to neural structures [1].
The analysis of tissue distribution data involves calculating several key pharmacokinetic parameters that characterize the extent and duration of drug exposure in various tissues compared to plasma:
Tissue-to-Plasma Ratio (Kp): Calculated as AUCₜᵢₛₛᵤₑ/AUCₚₗₐₛₘₐ where AUC represents the area under the concentration-time curve for each matrix. This parameter indicates the relative extent of tissue distribution, with values >1 suggesting tissue accumulation and values <1 indicating limited distribution.
Maximum Tissue Concentration (Cₘₐₓ): The peak concentration observed in each tissue following administration, providing insight into the rate and extent of distribution to specific organs.
Time to Maximum Concentration (Tₘₐₓ): The time point at which Cₘₐₓ occurs in each tissue, indicating the distribution rate to different organs.
Tissue Half-life (t₁/₂): The time required for tissue concentration to decrease by half during the elimination phase, reflecting the persistence of the drug in specific tissues.
Mean Residence Time in Tissues (MRT): The average time the drug molecules reside in a particular tissue before being eliminated.
Table 3: Expected Tissue Distribution Patterns of Selumetinib
| Tissue | Expected Distribution Pattern | Potential Clinical Relevance |
|---|---|---|
| Plasma | Reference compartment with rapid absorption (Tₘₐₓ: 1-2h) and half-life of 5-7h | Basis for systemic exposure comparisons [2] [1] |
| Liver | High exposure expected (Kp >5); Site of extensive metabolism | Potential for metabolic clearance and hepatotoxicity; Requires monitoring of liver enzymes [1] |
| Kidney | Moderate to high exposure (Kp 2-4) | Major route of elimination; Monitor renal function in clinical studies [1] |
| Brain | Limited penetration expected (Kp <0.5) due to blood-brain barrier | Relevant for central nervous system tumors; May require targeted delivery approaches |
| Nerve Tissue | Variable based on nerve vascularization and integrity | Critical for efficacy against plexiform neurofibromas [4] |
| Heart | Moderate distribution (Kp 1-2) | Relevance to cardiovascular adverse events (cardiomyopathy) reported in clinical trials [6] |
| Muscle | Moderate distribution (Kp 1-3) | Relevance to CPK elevation and rhabdomyolysis risk [6] |
Interpretation of selumetinib tissue distribution data should consider both the pharmacodynamic implications for target engagement and the safety implications for potential off-target effects. The high distribution to liver tissues aligns with selumetinib's extensive hepatic metabolism and supports the need for dose adjustments in patients with moderate to severe hepatic impairment [1]. The distribution patterns to nerve tissues are particularly relevant given that selumetinib's primary indication is for inoperable plexiform neurofibromas, which arise from nerve sheaths [4]. Understanding the extent and duration of selumetinib exposure in these target tissues provides valuable insights for optimizing dosing regimens to maintain therapeutic concentrations while minimizing potential toxicities.
The tissue distribution data should also be interpreted in the context of known adverse effects of selumetinib. For instance, the observation of elevated creatine phosphokinase (CPK) in clinical trials [6] may correlate with significant distribution to muscle tissue, while ocular toxicities might relate to distribution to eye tissues. These correlations can guide monitoring strategies and inform risk mitigation approaches in clinical development.
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and selumetinib's mechanism of action in targeting MEK1/2 proteins:
The following diagram outlines the comprehensive experimental workflow for conducting tissue distribution studies of this compound:
Ionization suppression in ESI-MS occurs when co-eluting compounds interfere with the efficiency of a target analyte's ionization, leading to reduced signal intensity. The following table outlines common causes and general investigative approaches.
| Aspect to Investigate | Description & Impact |
|---|---|
| Source of Suppression | Co-eluting matrix components (phospholipids, salts, metabolites, excipients) compete for charge or form droplets that prevent analyte evaporation [1]. |
| Sample Preparation | Inadequate cleanup leaves more matrix components. Protein precipitation is fast but "dirtier"; extraction methods (LLE, SPE) are cleaner [1]. |
| Chromatography | Poor separation allows interferents to co-elute with the analyte. A longer run time or optimized gradient improves resolution. |
| Internal Standard (IS) | A stable isotope-labeled IS like selumetinib-d4 corrects for suppression, but it can also be suppressed if not well-resolved from the interference. |
While these validated methods do not specifically report ionization suppression for this compound, they provide a reliable baseline for your experimental setup. The sample preparation and chromatographic conditions are key levers for minimizing suppression.
| Parameter | Method from Front. Pharmacol. 2025 [1] | Method from Bioanalysis 2020 [2] |
|---|---|---|
| Sample Matrix | Human plasma | Human whole blood (volumetric absorptive microsampling) |
| Sample Volume | 50 µL | Not specified in excerpt |
| Internal Standard | [13C2,2H4]-Selumetinib (another stable isotope) | Not specified (method uses internal standard) |
| Sample Prep | Protein precipitation with ACN containing 0.1% formic acid | Sonication in methanol:Ammonium hydroxide |
| Analytical Column | Not specified in excerpt | Not specified in excerpt |
| Mobile Phase | Not specified in excerpt | Not specified in excerpt |
| Linear Range | 1.3–2,000 ng/mL | 2.00–2000 ng/ml |
| Key Quote | "The method was validated in accordance with ICH M10 guidelines ... and demonstrated high selectivity, precision and accuracy." | "All validation parameters met acceptance criteria established in agreement with current regulatory guidance." |
The experimental workflow below outlines the general method development and validation process. To troubleshoot, you would focus on refining the sample preparation and chromatography steps.
Here are specific steps and frequently asked questions to guide your troubleshooting process.
Step-by-Step Troubleshooting Plan
Frequently Asked Questions
Q1: The this compound signal is low in my samples, but fine in neat solution. What should I do first?
Q2: Could the problem be with my internal standard itself?
Q3: Are some matrices more prone to causing this issue than others?
For Selumetinib analysis, a peer-reviewed study provides a robust, stability-indicating method that you can adapt for the deuterated analog [1]. The key parameters are summarized in the table below.
| Parameter | Specification |
|---|---|
| Column | Inert Sustain C18 (250 mm × 4.6 mm i.d., 5 μm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (60:40 % v/v) |
| Flow Rate | 1.1 mL/min |
| Detection Wavelength | 258 nm |
| Retention Time | ~5.9 min |
| Sample Diluent | Water : Acetonitrile (50:50 % v/v) |
This method was successfully validated for accuracy, precision, and linearity (50-175 μg/mL) and proved effective in separating Selumetinib from its degradation products under various stress conditions [1].
Poor peak shape (tailing, fronting, or broadening) often stems from secondary interactions or sub-optimal system conditions. Here is a common troubleshooting workflow:
Secondary Interactions with the Stationary Phase: Basic analytes like Selumetinib can interact with residual acidic silanol groups on the silica-based column, causing severe peak tailing [2] [3].
Analyte Adsorption to Metal Surfaces: Electron-rich molecules can adsorb to metal components (e.g., stainless steel) in the HPLC flow path, leading to poor reproducibility, broad peaks, and reduced sensitivity [4].
System-Related Issues and Dead Volume: Extra-column volume (the space between the injector, column, and detector) can cause significant peak broadening, especially with smaller i.d. columns [2].
Mismatched Sample Solvent: If the sample solvent is stronger than the initial mobile phase, it can cause peak distortion and fronting [2].
Selumetinib is prone to degradation under specific stress conditions. The primary degradation pathways and their products are summarized in the table below.
| Stress Condition | Main Degradation Product | Key Characteristics & Implications |
|---|---|---|
| Photo-degradation [1] [2] | DP1 (Ester derivative) | Degradation is triggered by hydrogen abstraction. The drug and this product concentrate in skin appendages, which can act as reservoirs [1]. |
| Oxidative Stress [2] | DP2 (Amide derivative) | Involves the oxoamide side chain. The degradation follows pseudo-first-order kinetics [2]. |
| Hydrolytic Stress (pH 1-13) [2] | Not significant | Selumetinib shows resistance to hydrolytic degradation under tested conditions (14 days at 40°C) [2]. |
The relationship between these stress conditions and the resulting degradation products is illustrated in the following workflow:
Here are answers to common questions and solutions to typical problems researchers might encounter.
Q1: Why is my selumetinib-d4 peak area decreasing over successive LC-MS runs?
Q2: I am seeing new, unknown peaks in my chromatogram. What could they be?
Q3: How can I stabilize this compound in my stock solutions?
This method is adapted from published protocols for selumetinib and can be used to monitor the stability of this compound and its degradation products [2].
1. Sample Preparation:
2. Instrumental Conditions (LC-MS/MS):
3. Forced Degradation Studies (To Validate the Method):
The core strategy for minimizing matrix effects, as demonstrated in a validated LC-MS/MS method for selumetinib in human plasma, involves a protein precipitation (PP) technique [1].
[13C2,2H4]-Selumetinib as a stable isotope-labeled internal standard (SIL-IS) [1]. Using Selumetinib-d4 follows the same principle, as its nearly identical chemical structure ensures it behaves similarly to the analyte during extraction and ionization, correcting for matrix-induced signal suppression or enhancement.This combination of protein precipitation and a SIL-IS is a widely recognized and effective approach for controlling matrix effects in quantitative bioanalysis.
Understanding the drug's physicochemical and metabolic characteristics is key to optimizing your method and troubleshooting issues. The table below summarizes critical properties:
| Property | Description | Relevance to Method Development |
|---|---|---|
| Chemical Function | Potent, selective, allosteric inhibitor of MEK1/2 (Mitogen-Activated Protein Kinase Kinase) [2] [3]. | Target for bioanalysis in pharmacokinetic studies. |
| Metabolism | Primarily hepatic, via CYP3A4-mediated oxidation. Minor contributions from CYP2C19, CYP1A2, and others. Also undergoes glucuronidation (UGT1A1, UGT1A3) [2] [1]. | Informs potential metabolic interference in chromatographic separation. |
| Active Metabolite | N-desmethyl-selumetinib (M8) is 3-5 times more potent. Accounts for 20-30% of drug's activity [1]. | Critical to separate from parent drug during LC-MS/MS analysis. |
| Protein Binding | High plasma protein binding (fraction unbound = 0.016) [2]. | Justifies efficient protein precipitation step in sample clean-up. |
Based on the available information, here are answers to potential technical questions.
FAQ: What is the recommended sample preparation method to minimize matrix effects for selumetinib quantification? The primary recommended method is protein precipitation [1]. A proposed workflow based on the literature is:
FAQ: How can I improve the sensitivity and specificity of my selumetinib assay?
Troubleshooting: Observed signal suppression or enhancement in the MS.
The following diagram illustrates the metabolic pathway of selumetinib, which is important for understanding potential isobaric interferences in your analysis.
This workflow integrates the sample preparation and analysis steps based on the information from the search results.
Carryover is the presence of a measurable signal from a previous sample in the analysis of a subsequent sample. In quantitative bioanalysis, it can lead to inaccurate results and must be minimized. For stable isotope-labeled internal standards like Selumetinib-d4, which are structurally identical to the analyte, carryover is a common challenge.
Here are common questions and steps to diagnose and reduce carryover.
| Question | Answer & Troubleshooting Steps |
|---|---|
| How to confirm carryover? | Inject a blank sample (e.g., pure mobile phase or processed matrix) immediately after a high-concentration calibration standard. A peak in the blank confirms carryover. |
| Where does carryover occur? | Common sources are the autosampler syringe, injection needle, injection valve, and sample loop. |
| How to reduce carryover? | 1. Needle Wash: Optimize the autosampler wash solvent and protocol. Use a stronger solvent (e.g., high organic content) and ensure sufficient wash volume/time. 2. Gradient: Employ a strong wash step in the LC gradient to flush the column. 3. Injection Technique: Use "inject-with-draw" or "needle-overfill" modes if available. 4. Hardware: Check for worn valve rotors, seals, or a contaminated sample loop. |
The following workflow, based on standard laboratory practice, provides a structured approach to identify the source of carryover and validate a solution.
Step-by-Step Procedure:
Confirm Carryover:
Isolate the Source:
Implement and Validate a Fix:
The table below summarizes parameters from published methods that can serve as a starting point for developing your own low-carryover method.
| Parameter | Specification / Value | Source / Context |
|---|---|---|
| Analytes | Selumetinib, this compound (IS) | Standard Practice |
| Sample Prep | Protein Precipitation (PPT) with ACN + 0.1% Formic Acid [1] | - |
| LC Column | C18 (e.g., Phenomenex C18) [2] | - |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile [1] [2] | - | | Gradient | Gradient from 5% B to 95% B [1] | - | | Wash Solvent | Needle Wash: ACN/Water mixtures are standard. Optimal ratio must be determined empirically. | Recommended Starting Point | | Linear Range | 1.3 - 2,000 ng/mL (in plasma) [1] | - |
Q: Can metabolites of Selumetinib cause signal interference in LC-MS assays using this compound as an internal standard?
A: Yes, signal interference between a drug and its metabolites is a known issue in LC-ESI-MS analysis and can affect quantification accuracy [1]. While specific published data on this compound interference is limited, research confirms that Selumetinib is metabolized into several compounds, including the active metabolite N-desmethyl-selumetinib (M8) [2]. The potential for ionization suppression or enhancement in the ESI source exists, especially if the metabolite is not chromatographically resolved from the internal standard.
Q: What are the consequences of this signal interference?
A: This type of interference can lead to:
The core strategy for investigating and resolving this interference involves a systematic dilution assessment. The workflow below outlines the key decision points in this process.
Protocol: Step-by-Step Dilution Assessment for Signal Interference
This method helps diagnose and characterize the type of interference [1].
Sample Preparation:
Serial Dilution:
LC-ESI-MS Analysis & Data Analysis:
If interference is confirmed, you can implement one or more of the following strategies [1]:
| Strategy | Description | Rationale |
|---|---|---|
| Chromatographic Separation | Optimize the LC method to increase the retention time difference between the interfering species. | Physically separates the analytes and IS in time, preventing them from co-eluting and competing for charge in the ESI source. |
| Sample Dilution | Dilute the sample before injection. | Reduces the absolute concentration of all components in the ion source, thereby minimizing ionization competition and its effects. |
| Alternative Internal Standards | Use a stable isotope-labeled analog for the metabolite (e.g., M8-dX) if quantifying the metabolite is crucial. | Ensures that the internal standard for the metabolite experiences the same ionization effects as the metabolite itself, correcting for the interference. |
The table below summarizes the key storage and handling parameters for Selumetinib from available sources. This can serve as a baseline for the deuterated analog, Selumetinib-d4.
| Parameter | Specification | Source / Context |
|---|---|---|
| Recommended Storage Temperature | Desiccate at -20°C | Supplier data for Selumetinib (AZD6244) [1] |
| Long-term Storage Condition | 20°-25°C (Controlled Room Temperature) | Pharmaceutical standard (USP) Labelling for commercial capsules [2] [3] | | Solubility (in DMSO) | 20.83 mg/mL (45.51 mM); may require ultrasonication [1] | Supplier data [1] | | Moisture Sensitivity | Store with desiccant; protect from moisture [3] [1] | Supplier and pharmaceutical data [3] [1] |
A recent study provides a detailed spectrophotometric method for Selumetinib analysis, which includes specific temperature controls during sample preparation and analysis [4].
Temperature excursions are a recognized risk in pharmaceutical processing. The following guidance is adapted from general good practices for handling temperature-sensitive materials [5].
For a clear and immediate action guide, the diagram below outlines the steps to take if a temperature excursion occurs with your this compound sample.
When optimizing the processing temperature for this compound, keep these points in mind:
Q1: Why is freeze-thaw stability testing critical for a drug like Selumetinib? Pharmaceutical formulations are developed in controlled labs, but they can experience temperature excursions during shipping and storage. Freeze-thaw studies are stress tests that evaluate how a liquid formulation reacts to repeated freezing and thawing, ensuring it maintains its physical and chemical integrity [1]. For a sensitive molecule like Selumetinib, which is known to be susceptible to oxidation and photo-degradation in solution, this testing is crucial to prevent instability that could compromise product quality [2].
Q2: What are the primary stability concerns for Selumetinib in solution? Research indicates that Selumetinib in solution is highly sensitive to two main stress factors:
A well-designed freeze-thaw protocol must therefore include analytical methods capable of detecting these specific changes.
This protocol is adapted from general pharmaceutical freeze-thaw guidance and Selumetinib's specific stability data.
1. Sample Preparation
2. Freeze-Thaw Cycling Conditions While conditions should be justified for your specific product, a standard cycle often includes [1] [3]:
The following diagram illustrates the core workflow of a single freeze-thaw cycle:
3. Analytical Testing and Acceptance Criteria Testing should occur after the 1st, 3rd, and final (5th) cycle. Compare all results to the unstressed control. The table below outlines the key quality attributes to monitor.
| Quality Attribute | Analytical Method | Acceptance Criteria (Example) | Rationale & Selumetinib-Specific Considerations |
|---|---|---|---|
| Physical Stability | Visual Inspection | No phase separation, precipitation, or color change. | Ensures formulation homogeneity is maintained [1]. |
| Sub-visible Particulate Analysis | Meets compendial limits (e.g., USP <788>). | Monitors for aggregate or crystal formation. | |
| Chemical Stability | HPLC-UV/HPLC-HRMS | Drug substance assay remains within ±5% of control; degradation products (especially oxidative) are within specified limits. | Critical: Must be stability-indicating and capable of separating and quantifying Selumetinib's known degradation products (DP1, DP2) [2]. |
| pH Measurement | Change of ≤ 0.5 pH units. | Indicator of potential chemical changes in the solution. |
This guide addresses potential issues uncovered during stability testing.
| Observation | Potential Root Cause | Investigative Steps & Corrective Actions |
|---|
| Increase in Degradation Products (especially Oxidative) | Formulation susceptible to oxidative stress; headspace oxygen in container. | 1. Identify the degradation product via LC-HRMS against known pathways [2]. 2. Reformulate with antioxidants (e.g., tocopherol) [2]. 3. Consider nitrogen purging of headspace before vial sealing. | | Formation of Precipitate or Cloudiness | Cryoconcentration during freezing, leading to excipient or drug precipitation; formulation pH shift. | 1. Microscopy or HPLC of precipitate to identify composition. 2. Optimize freezing rate; controlled-rate freezing can reduce cryoconcentration [4]. 3. Adjust buffer species or concentration to minimize pH shifts during freezing. | | Decrease in Potency/Recovery | Adsorption to container surface or irreversible aggregation. | 1. Check for insoluble particles and analyze for high molecular weight aggregates. 2. Evaluate alternative container materials (e.g., coated glass). 3. Add or optimize surfactant (e.g., polysorbate) to mitigate surface-induced stress [4]. |
The ICH M10 guideline defines the core parameters for validating bioanalytical methods to ensure reliability for pharmacokinetic and toxicokinetic studies [1]. The table below summarizes the key validation parameters you need to establish.
| Validation Parameter | Objective & Requirement |
|---|---|
| Selectivity/Specificity | Demonstrate no interference from the sample matrix (plasma) at the retention times of the analyte and internal standard. |
| Accuracy & Precision | Accuracy (relative error) and Precision (coefficient of variation) must be within ±15% (±20% at LLOQ) for QC samples. |
| Calibration Curve & Linearity | Establish a linear relationship between analyte concentration and instrument response (e.g., peak area ratio) across the expected concentration range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision (within ±20%). |
| Carry-over | Ensure that a blank sample injected after a high-concentration sample does not show significant interference. |
| Matrix Effect | Evaluate if the sample matrix influences the ionization of the analyte, often assessed by calculating the matrix factor. |
| Stability | Confirm analyte stability under various conditions (e.g., benchtop, frozen, in-autosampler). |
| Dilution Integrity | Demonstrate that samples exceeding the ULOQ can be accurately measured after dilution with blank matrix. |
A 2025 research article provides a practical example of a selumetinib method validated per ICH M10, which serves as an excellent template for developing a method for Selumetinib-d4 [2]. The workflow is as follows:
Validated methods are critical for advanced research applications. The primary use of a validated method for this compound is Therapeutic Drug Monitoring (TDM) and investigating pharmacokinetic variability [2].
One study provides key insights into the behavior of selumetinib in solution, which is foundational for any analytical method development, including one for a deuterated internal standard [1].
This information is critical as it highlights the specific conditions and potential impurities that an analytical method must be able to separate and account for.
While direct data is unavailable, the table below outlines the core experiments and comparisons that constitute a thorough cross-validation of Selumetinib-d4 against its non-deuterated standard. You can use this as a guide for your own experimental design.
| Validation Parameter | Experimental Goal | Key Methodological Considerations |
|---|---|---|
| Chromatographic Performance | Verify identical retention times and assess peak shape. | Use the LC method from [1] or your in-house method. Confirm co-elution and symmetric peak shapes for both compounds. |
| Mass Spectrometric Response | Establish response factor and linearity for quantification. | Compare MS response (peak area) of this compound vs. standard across a concentration range to determine if a correction factor is needed. |
| Extraction Recovery & Matrix Effects | Evaluate consistency in sample preparation and ion suppression/enhancement. | Spike pre- and post-extraction samples to calculate recovery. Compare response in solvent vs. biological matrix to assess matrix effects. |
| Stability in Autosampler & Storage | Ensure deuterated standard stability matches the analyte. | Monitor for degradation or isotopic scrambling of this compound under various storage conditions. |
The following diagram illustrates the logical workflow for developing and validating an analytical method using this compound as an internal standard.
The table below summarizes a high-throughput eco-friendly method for determining Selumetinib in bulk form and pharmaceutical capsules (Koselugo), which demonstrates the required performance metrics [1].
| Parameter | Description |
|---|---|
| Method Name | 96-Microwell Spectrophotometric Assay (MW-SPA) [1] |
| Principle | Formation of a charge-transfer complex (CTC) between Selumetinib (electron donor) and DDQ (electron acceptor) [1]. |
| Detection (λmax) | 440 nm [1] |
| Linearity Range | 10 - 200 µg/well [1] |
| Limit of Detection (LOD) | 4.1 µg/well [1] |
| Limit of Quantification (LOQ) | 12.5 µg/well [1] |
| Molar Absorptivity (ε) | 3.78 × 10³ L/mol/cm [1] |
| Association Constant (Ka) | 0.63 × 10² L/mol [1] |
| Stoichiometric Ratio (SEL:DDQ) | 1:1 [1] |
The methodology for the assay is as follows [1]:
For more sensitive and selective applications, particularly in biological fluids, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. In these methods:
To understand the context of its use, the following diagram illustrates the primary signaling pathway targeted by Selumetinib. As a MEK1/2 inhibitor, it acts to halt the MAPK/ERK pathway, which is often hyperactive in cancers due to mutations in genes like NF1, KRAS, or BRAF [2].
Since direct data on this compound is not available, here are practical steps you can take:
Selumetinib-d4 is a deuterated internal standard, a chemically identical version of the drug Selumetinib where four hydrogen atoms are replaced with deuterium. It is used in bioanalytical methods (like LC-MS/MS) to ensure accurate and reliable measurement of Selumetinib concentrations in biological samples (e.g., plasma, serum, tissue) [1].
Robustness testing is a critical part of method validation. It demonstrates that the analytical method remains unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition) and performs reliably across different sample matrices. This ensures the consistency and credibility of the data generated, which is fundamental for drug development and regulatory submissions.
Since published protocols are scarce, you will likely need to design a robustness study based on regulatory guidelines and standard laboratory practices. Here is a suggested approach:
The table below outlines the typical parameters you would investigate in a robustness study for an LC-MS/MS method analyzing Selumetinib using this compound as the internal standard.
| Method Parameter | Example Variations to Test | Key Metric to Monitor |
|---|---|---|
| Chromatographic | Mobile phase pH (± 0.1-0.2 units) | Retention time of Selumetinib and this compound |
| Organic solvent ratio (± 2-5%) | Peak area and response ratio | |
| Column temperature (± 2-5°C) | Peak shape (e.g., tailing factor) | |
| Flow rate (± 0.1 mL/min) | Signal-to-noise ratio | |
| Sample Preparation | Extraction solvent volume (± 5-10%) | Analytical recovery |
| Mixing/incubation time (± 10-20%) | Precision and accuracy | |
| Source-Dependent (MS) | Drying gas temperature/flow | Peak area and signal stability |
| Nebulizer pressure | Signal intensity for this compound |
The following diagram illustrates a generalized logical workflow for planning and conducting a robustness study.
The following table summarizes the known metabolites of selumetinib identified in human studies, which is crucial for understanding its metabolism and disposition [1].
| Metabolite ID | Location | Abundance (% of Radioactivity) | Notes / Proposed Structure |
|---|---|---|---|
| Selumetinib (Parent) | Plasma | 40% (mean of AUC0-72h) | Major circulating drug-related component [1]. |
| M2 | Plasma | 22% (mean of AUC0-72h) | Major circulating metabolite. Formed via loss of the ethanediol moiety plus glucuronidation [1]. |
| 6 other metabolites | Plasma | 2% - 7% each | Various structures, detected in plasma [1]. |
| N-desmethyl-selumetinib (M8) | Plasma | Not specified in [1] | Pharmacologically active; 3-5 times more potent than parent. Accounts for 20-30% of drug's activity. Metabolite-to-parent ratio (MPR) is 5%-15% [2]. |
| Selumetinib (Parent) | Feces | 19% of dose | Minor component in excreta [1]. |
| M2 | Urine | 10% of dose | Most abundant metabolite in urine [1]. |
| 11 other metabolites | Urine & Feces | 1% - 10% each | 5 in urine and 7 in feces; various structures [1]. |
The methodologies from recent studies can serve as a reference for conducting metabolite profiling and therapeutic drug monitoring.
This method is designed for precise measurement of selumetinib concentration in human plasma [2].
This method provides a broader profile of selumetinib and its metabolites [2].
The diagram below illustrates the relationship between selumetinib's mechanism of action and its primary metabolic pathway.
The table below summarizes two key types of methods for quantifying Selumetinib, which are relevant for designing a method transfer for a stable isotope-labeled analog like Selumetinib-d4.
| Method & Principle | Key Experimental Parameters | Performance Data (Selumetinib) | Application & Throughput |
|---|
| Spectrophotometric Assay (MW-SPA) [1] (Principle: Charge-transfer complex formation with DDQ) | • Reagent: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) • Detection: Absorbance at 440 nm • Reaction Time: 5 min at 25 ± 2 °C • Solvent: Acetonitrile | • Linearity: 10 - 200 µg/well • LOD: 4.1 µg/well • LOQ: 12.5 µg/well • Molar Absorptivity (ε): 3.78 × 10³ L/mol/cm | Bulk drug & pharmaceutical formulations (e.g., Koselugo capsules) [1] High-throughput (96-well format) | | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] (Principle: Separation and mass-specific detection) | • Technique: Tandem Mass Spectrometry • Sample Type: Human whole blood • Sampling: Volumetric absorptive microsampling (VAMS) | • Validation: Per regulatory guidance for bioanalytical methods [2] | Therapeutic Drug Monitoring (TDM) [2] Suitable for complex biological matrices |
Here are the detailed methodologies for the two assays, which provide a blueprint for developing and validating methods for this compound.
This method is designed for high-throughput analysis of bulk drug and capsules [1].
This method is validated for sensitive and precise quantification in biological matrices like whole blood [2].
The following diagrams outline the core workflows for the two key analytical methods.
This diagram illustrates the high-throughput process for analyzing pharmaceutical formulations.
This diagram shows the process for quantifying Selumetinib in biological fluids, which is more complex due to the sample matrix.
While the provided data is for Selumetinib, here's how you can approach the inter-laboratory transfer and validation for This compound: